molecular formula C10H11FO3 B1309768 4-(3-Fluorophenoxy)butanoic acid CAS No. 87411-27-6

4-(3-Fluorophenoxy)butanoic acid

Cat. No. B1309768
Key on ui cas rn: 87411-27-6
M. Wt: 198.19 g/mol
InChI Key: IWYAMFRULTXSGV-UHFFFAOYSA-N
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Patent
US05521147

Procedure details

To a stirred solution of 12.0 grams (0.071 mole) of 3-(3-fluorophenoxy)propanol in 150 mL of acetone Jones reagent (a mixture of chromic acid and sulfuric acid in water) was added dropwise until an orange color persisted in the reaction mixture. Isopropanol was then added dropwise until the color of the reaction mixture became blue/green. The reaction mixture was then slurried with silica gel and filtered. The filter cake was washed with ethyl acetate. The combined wash and filtrate were concentrated under reduced pressure to a residue, which was dissolved in methylene chloride and washed with water. The organic layer was dried with magnesium sulfate and filtered. The filtrate was concentrated under reduced pressure, yielding 12.8 grams of 3-(3-fluorophenoxy)propanecarboxylic acid. The NMR spectrum was consistent with the proposed structure.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acetone Jones reagent
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[O:5][CH2:6][CH2:7][CH2:8]O.[Cr](O)(O)(=O)=O.S(=O)(=O)(O)[OH:19].[CH:23]([OH:26])(C)C>O>[F:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][CH:12]=1)[O:5][CH2:6][CH2:7][CH2:8][C:23]([OH:26])=[O:19]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC=1C=C(OCCCO)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cr](=O)(=O)(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
acetone Jones reagent
Quantity
150 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise until an orange color
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with ethyl acetate
WASH
Type
WASH
Details
The combined wash
CONCENTRATION
Type
CONCENTRATION
Details
filtrate were concentrated under reduced pressure to a residue, which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(OCCCC(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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